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Compound of Interest

Compound Name:
6-Methoxy-1-methyl-1H-indole-3-

carbaldehyde

Cat. No.: B1362841 Get Quote

Authored For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Methoxy-1-methyl-1H-indole-3-
carbaldehyde, a key heterocyclic building block. We will delve into its fundamental

physicochemical properties, provide a detailed, field-proven synthetic protocol based on the

Vilsmeier-Haack reaction, and discuss its applications as a versatile intermediate in medicinal

chemistry and materials science.

Part 1: Core Molecular Profile and Structural
Elucidation
6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a substituted indole, a class of aromatic

heterocyclic compounds that form the core of many biologically active molecules. The strategic

placement of the N-methyl, C6-methoxy, and C3-formyl groups makes it a valuable precursor

for creating complex molecular architectures.

Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below, providing

essential data for experimental design and characterization.
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Property Value Source(s)

CAS Number 202807-44-1 [1]

Molecular Formula C₁₁H₁₁NO₂ [1][2]

Molecular Weight 189.21 g/mol [1][2]

Physical Form
Pale-yellow to Yellow-brown

Solid

Storage Temperature Room Temperature

Chemical Structure
The structure consists of a bicyclic indole core, N-methylated at position 1, with a methoxy

substituent at position 6 and a carbaldehyde (formyl) group at the electron-rich position 3.

Caption: Chemical structure of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Anticipated Spectroscopic Profile
While a dedicated spectrum for this specific molecule is not publicly available, an accurate

profile can be predicted based on spectral data from closely related analogues. This predictive

analysis is crucial for researchers to confirm the identity and purity of their synthesized

material.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique

proton environment. Key diagnostic peaks include the aldehyde proton, the two methyl

groups, and the aromatic protons.

¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms,

including the characteristic downfield shift of the carbonyl carbon.

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O)

stretch from the aldehyde group.
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Group
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Rationale /
Comparison
Compound

Aldehyde (-CHO) ~10.0 (s, 1H) ~184.5

Characteristic of

indole-3-

carbaldehydes.[3]

N-Methyl (-NCH₃) ~3.90 (s, 3H) ~33.7

Based on 1-methyl-

1H-indole-3-

carbaldehyde.[3]

Methoxy (-OCH₃) ~3.85 (s, 3H) ~55.9

Typical shift for an

aromatic methoxy

group.

Aromatic Protons ~7.0-8.3 (m) ~100-140

Complex splitting

pattern in the aromatic

region.

Part 2: Synthesis and Mechanistic Insights
The most efficient and widely adopted method for the synthesis of indole-3-carbaldehydes is

the Vilsmeier-Haack reaction.[4] This reaction is a versatile formylation technique that works

exceptionally well on electron-rich aromatic compounds like indoles, typically affording high

yields.[4][5]

The Vilsmeier-Haack Reaction: Mechanism and
Rationale
The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known

as the Vilsmeier reagent, which then attacks the indole ring.

Causality of Experimental Choices:

Substrate: 6-Methoxy-1-methyl-1H-indole is used as the starting material. The methoxy and

N-methyl groups are electron-donating, which activates the indole ring system towards

electrophilic substitution, making the reaction efficient.
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Reagents: N,N-dimethylformamide (DMF) serves as the source of the formyl group, while

phosphorus oxychloride (POCl₃) acts as a dehydrating and activating agent to generate the

electrophilic Vilsmeier reagent.[4]

Regioselectivity: The electrophilic attack occurs preferentially at the C3 position of the indole.

This is because the C3 position is the most nucleophilic and the resulting intermediate cation

is well-stabilized by the nitrogen atom.

Synthesis Workflow Diagram
The following diagram illustrates the key stages of the Vilsmeier-Haack formylation process.

Step 1: Reagent Activation
(DMF + POCl₃)

Vilsmeier Reagent Formed
([ClCH=N(Me)₂]⁺)

 0-5 °C 

Step 2: Electrophilic Attack
(Vilsmeier reagent attacks indole at C3)

Starting Material
(6-Methoxy-1-methyl-1H-indole)

Iminium Salt Intermediate

Step 3: Aqueous Work-up
(Hydrolysis with base, e.g., Na₂CO₃)

Final Product
(6-Methoxy-1-methyl-1H-indole-3-carbaldehyde)
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Click to download full resolution via product page

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Each step includes checks

and expected outcomes.

Materials & Equipment:

6-Methoxy-1-methyl-1H-indole (1 equivalent)

Anhydrous N,N-dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃) (1.2 equivalents)

Saturated sodium carbonate (Na₂CO₃) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator,

and silica gel for chromatography.

Procedure:

Vilsmeier Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere

(e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2

eq.) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not

exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of

a solid white precipitate (the Vilsmeier reagent) may be observed.

Substrate Addition: Dissolve the 6-Methoxy-1-methyl-1H-indole (1 eq.) in a minimal amount

of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 2-4 hours.[6] Monitor the reaction progress by Thin-

Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker containing

crushed ice. Once the ice has melted, basify the solution by slowly adding saturated

aqueous Na₂CO₃ solution until the pH is > 8.[7] A precipitate of the crude product should

form.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic

layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to

yield the crude solid. Purify the crude product by silica gel column chromatography to obtain

the pure 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde.

Part 3: Applications in Research and Drug
Development
Indole-3-carbaldehyde derivatives are not typically final products but rather highly valuable

synthetic intermediates.[4] The aldehyde functional group is a versatile handle for a wide array

of chemical transformations, allowing for the rapid diversification of the indole scaffold.

Precursor for Biologically Active Molecules: The indole nucleus is a privileged scaffold in

medicinal chemistry. By modifying the aldehyde group (e.g., via Wittig reactions, reductive

amination, oxidation, or condensation reactions), researchers can synthesize libraries of

novel compounds for screening against various biological targets.

Building Block for Complex Syntheses: This compound serves as a key building block for the

total synthesis of natural products and complex pharmaceuticals.[8]

Development of Functional Materials: Indole derivatives have been explored for their

applications in organic electronics and as fluorescent probes, where the electronic properties

can be tuned by modifying the substituents on the indole ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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